# TNO155 Off-Target Effects Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | TNO155   |           |  |
| Cat. No.:            | B2543578 | Get Quote |  |

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with **TNO155**. This center provides essential information, troubleshooting guidance, and standardized protocols related to the off-target effects of **TNO155** observed in cellular assays.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **TNO155**? A1: **TNO155** is a potent, selective, and orally administered allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] [2] By binding to an allosteric site, **TNO155** locks the SHP2 protein in an inactive conformation. [3] This action prevents SHP2-mediated signaling, primarily inhibiting the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[2] SHP2 is considered an oncoprotein and is also involved in immune checkpoint modulation, making it a key therapeutic target in oncology.[4]

Q2: Are there known off-target effects for **TNO155** or SHP2 inhibitors as a class? A2: Yes. While **TNO155** is designed to be highly selective for SHP2, off-target effects have been identified for the broader class of SHP2 allosteric inhibitors.[1][3] A significant off-target effect recently discovered is the inhibition of autophagy.[5][6] Studies have shown that some SHP2 allosteric inhibitors accumulate in the lysosome and block autophagic flux in a manner that is independent of SHP2 itself.[5][6] This off-target activity can contribute to the overall antitumor

# Troubleshooting & Optimization





effect of the compounds.[5][6] Some earlier, active-site-targeting SHP2 inhibitors have also shown off-target effects on receptor tyrosine kinases like PDGFRβ.[7]

Q3: How can I distinguish between on-target and off-target effects in my cellular assays? A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental results.[8] A multi-faceted approach is recommended:

- Use Orthogonal Controls: Employ a structurally different SHP2 inhibitor. If the observed phenotype persists with **TNO155** but not the other inhibitor, it may be an off-target effect.[9]
- Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate SHP2 (PTPN11) expression. If TNO155 still produces the effect in SHP2-knockout cells, the effect is unequivocally off-target.[8]
- Dose-Response Correlation: Compare the dose-response curve for the phenotype in question with the dose-response for a known on-target biomarker, such as p-ERK inhibition.
   A significant divergence in IC50 values suggests a potential off-target mechanism.[3]
- Rescue Experiments: In a target knockout/knockdown cell line, re-expressing the target protein should rescue the on-target effect of the compound.[10]

# **Troubleshooting Guides**

Issue 1: I'm observing unexpected cytotoxicity at concentrations below the IC50 for MAPK pathway inhibition.

- Potential Cause: The observed toxicity could be due to an off-target effect, such as the
  recently identified inhibition of autophagy by SHP2 allosteric inhibitors.[5][6] Blocking
  autophagy can induce cell death, and this effect may occur at different concentrations than
  those required for complete MAPK pathway suppression.[6]
- Troubleshooting Steps:
  - Assess Autophagy Markers: Perform a western blot for autophagy markers like LC3-II and p62. An accumulation of LC3-II and p62 in TNO155-treated cells would indicate a blockage of autophagic flux.



- Confirm SHP2 Independence: Repeat the cytotoxicity assay in PTPN11 (SHP2) knockout cells. If the toxicity persists, it confirms an off-target mechanism.
- Broad Panel Screening: If available, screen TNO155 against a broad panel of kinases and phosphatases to identify other potential unintended targets.[10]

Issue 2: My results show **TNO155** is affecting the JAK/STAT pathway. Is this an off-target effect?

- Potential Cause: This may not be a direct off-target effect but rather a downstream consequence of on-target SHP2 inhibition. SHP2 is a critical signaling node that can influence multiple pathways.
- Explanation & Troubleshooting:
  - On-Target Crosstalk: Research indicates that TNO155 can suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3, particularly in sensitive cell lines.[3][11] This appears to be linked to the on-target inhibition of SHP2, which disrupts the broader signaling network.
  - Confirm with Controls: Use the same controls as for Issue 1 (genetic knockout of SHP2, orthogonal inhibitors) to verify if the JAK/STAT modulation is dependent on SHP2. If the effect disappears in SHP2-knockout cells, it is an on-target effect or a direct downstream consequence, not a separate off-target binding event.

# **Quantitative Data Summary**

Publicly available, detailed selectivity panel data for **TNO155** is limited. However, the table below presents an illustrative example of how such data would be structured, comparing the potency against the intended target (SHP2) with known off-targets.



| Target Name     | Target Type        | TNO155 IC50 (μM) | Comments                                                                    |
|-----------------|--------------------|------------------|-----------------------------------------------------------------------------|
| SHP2 (PTPN11)   | On-Target          | ~0.011[12]       | High potency against the intended target.                                   |
| Autophagic Flux | Off-Target Process | Variable         | SHP2-independent<br>blockage observed<br>with the inhibitor<br>class.[5][6] |
| Cav1.2          | Off-Target         | 18[12]           | Significantly lower potency compared to on-target.                          |
| VMAT            | Off-Target         | 6.9[12]          | Significantly lower potency compared to on-target.                          |
| SST3            | Off-Target         | 11[12]           | Significantly lower potency compared to on-target.                          |

# Experimental Protocols & Visualizations Protocol 1: Cellular Assay to Validate an Off-Target Effect

This protocol outlines a workflow to determine if an observed cellular phenotype is due to an on-target or off-target effect of **TNO155**.

Objective: To distinguish between SHP2-dependent and SHP2-independent effects of TNO155.

#### Materials:

- Wild-type (WT) and PTPN11 (SHP2) knockout cell lines.
- TNO155 and a structurally unrelated SHP2 inhibitor (e.g., RMC-4550).
- Reagents for the specific cellular assay (e.g., viability assay, western blot antibodies).



#### Methodology:

- Cell Seeding: Plate both WT and SHP2-knockout cells at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Prepare a dose-response curve for both **TNO155** and the control SHP2 inhibitor. Treat both cell lines for the desired time period (e.g., 24, 48, or 72 hours).
- Assay Execution: Perform the cellular assay to measure the phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression).
- Data Analysis:
  - On-Target Effect: The phenotype will be observed in WT cells but will be significantly diminished or absent in SHP2-knockout cells. Both TNO155 and the control inhibitor should produce the same effect in WT cells.
  - Off-Target Effect: The phenotype will be observed in both WT and SHP2-knockout cells.
     The control inhibitor may or may not produce the same effect, depending on its own off-target profile.

### **Visualizations**





Click to download full resolution via product page

Caption: TNO155 on-target vs. potential off-target pathways.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [TNO155 Off-Target Effects Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#off-target-effects-of-tno155-in-cellular-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com